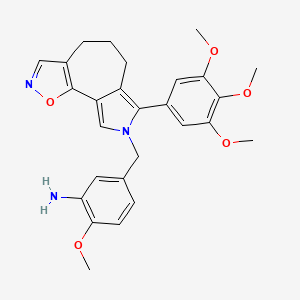
Apoptosis inducer 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptosis Inducer 12 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound is particularly significant in cancer research, where it is used to trigger the death of cancer cells, thereby inhibiting tumor growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 12 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Apoptosis Inducer 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Applications De Recherche Scientifique
Apoptosis Inducer 12 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies of cell death mechanisms and cellular responses to stress.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells to inhibit tumor growth.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
The mechanism of action of Apoptosis Inducer 12 involves the activation of specific molecular pathways that lead to programmed cell death. This compound targets key proteins and enzymes involved in the apoptosis process, such as caspases and Bcl-2 family proteins. By modulating the activity of these molecules, this compound triggers a cascade of events that result in cell death .
Comparaison Avec Des Composés Similaires
Paclitaxel: Known for its ability to stabilize microtubules and induce apoptosis in cancer cells.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and induces apoptosis.
Cisplatin: A platinum-based drug that causes DNA crosslinking and apoptosis
Uniqueness: Apoptosis Inducer 12 is unique in its specific targeting of mitochondrial pathways and its ability to induce apoptosis through both intrinsic and extrinsic pathways. This dual mechanism of action makes it a versatile and potent agent in cancer research and therapy .
Propriétés
Formule moléculaire |
C27H29N3O5 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
2-methoxy-5-[[11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraen-12-yl]methyl]aniline |
InChI |
InChI=1S/C27H29N3O5/c1-31-22-9-8-16(10-21(22)28)14-30-15-20-19(7-5-6-17-13-29-35-26(17)20)25(30)18-11-23(32-2)27(34-4)24(12-18)33-3/h8-13,15H,5-7,14,28H2,1-4H3 |
Clé InChI |
VETZUTHWHOHZKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


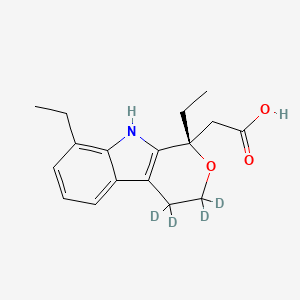
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
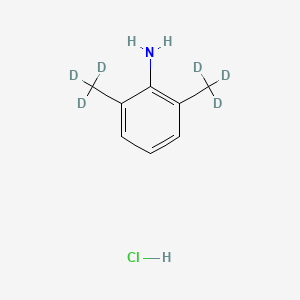
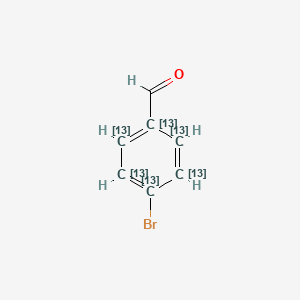
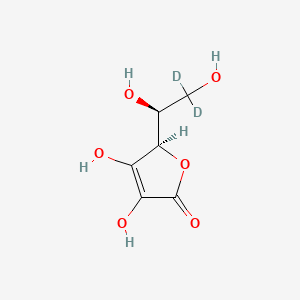
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
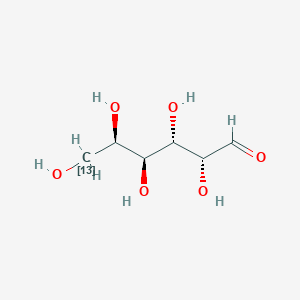
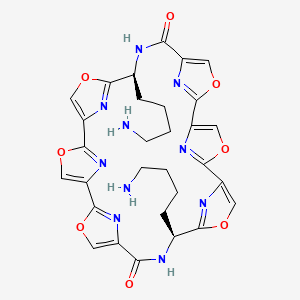
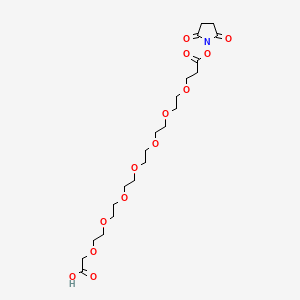
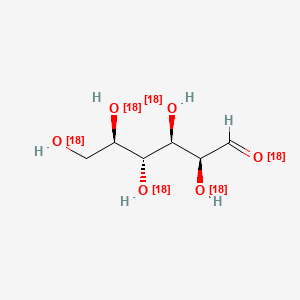
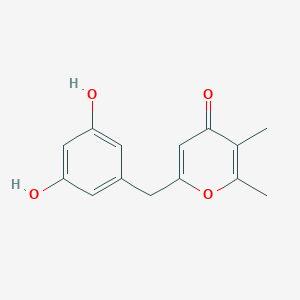
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
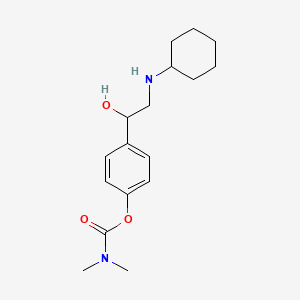
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
